molecular formula C20H15NO3 B12078951 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one

4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one

Cat. No.: B12078951
M. Wt: 317.3 g/mol
InChI Key: ZHMYTTPFCYDPQY-UHFFFAOYSA-N
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Description

4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one is a binaphthalene-derived compound featuring a ketone group at the 1' position and a nitro substituent at the 4-position of one naphthalene ring. The 3',4'-dihydro moiety indicates partial saturation in the second naphthalene unit, which introduces conformational rigidity and influences electronic properties.

Properties

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(4-nitronaphthalen-1-yl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C20H15NO3/c22-20-14-6-2-1-5-13(14)9-10-18(20)16-11-12-19(21(23)24)17-8-4-3-7-15(16)17/h1-8,11-12,18H,9-10H2

InChI Key

ZHMYTTPFCYDPQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C4=CC=CC=C34)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one typically involves the nitration of a precursor compound. One common method is the nitration of 3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one can undergo oxidation reactions to form nitroso, hydroxylamine, or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce a nitroso compound or other oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on binaphthalene derivatives and dihydro-β-agarofuran sesquiterpenes, but none explicitly describe 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one. Below is a comparative analysis based on structural analogs and functional groups:

Table 1: Structural and Functional Comparisons

Compound Name Key Features Functional Groups Applications/Properties References
4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one Nitro, ketone, partially saturated binaphthalene Electron-withdrawing (NO₂), carbonyl Hypothetical: Catalysis, optoelectronics N/A (extrapolated)
[1,2'-Binaphthalen]-2-ol derivatives (e.g., compounds 59–64) Amino, hydroxyl, aryl substituents Electron-donating (NH₂, OH) Synthetic intermediates, fluorescence
Dihydro-β-agarofuran sesquiterpenes (e.g., compound 4) Polyester substituents, fused cyclic ethers Ester, ether Cytotoxic activity
(R)-2,2′-Dimethoxy-1,1′-binaphthalene Methoxy groups at 2,2′ positions Electron-donating (OCH₃) Chiral ligands in catalysis
(S)-2,2′-Dibromo-1,1′-binaphthalene Bromo substituents at 2,2′ positions Halogen (Br) Heavy-atom effects in crystallography

Key Observations

Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups (e.g., –NH₂, –OCH₃) in analogs like compounds 59–64 and (R)-2,2′-dimethoxybinaphthalene . This difference would significantly alter redox behavior and catalytic activity.

Conformational Rigidity :

  • The 3',4'-dihydro moiety reduces aromaticity in one naphthalene ring, increasing steric constraints compared to fully aromatic binaphthalenes (e.g., dibromo derivatives in ). This could limit rotational freedom and enhance enantioselectivity in chiral environments.

Biological Activity: While dihydro-β-agarofurans exhibit cytotoxicity (e.g., compound 4 inhibits NB4 cells at 85.6% ), nitro-aromatic compounds often display mutagenic or antibiotic properties. No direct biological data for the target compound is available.

Biological Activity

4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The compound features a binaphthalenone structure with a nitro substituent, which is crucial for its biological activity. The molecular formula is C13H9N1O2, and its structural representation can be summarized as follows:

Chemical Structure C13H9N1O2\text{Chemical Structure }C_{13}H_{9}N_{1}O_{2}

Antibacterial Activity

Recent studies indicate that nitro compounds often exhibit significant antibacterial properties. For instance, 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

Table 1: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-oneMRSA20 µM
Other Nitro CompoundsS. aureus30 µM

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition could potentially lead to reduced expression of pro-inflammatory cytokines.

Case Study: NF-κB Inhibition
In vitro studies demonstrated that treatment with 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one significantly decreased NF-κB activity in human cell lines, leading to a reduction in interleukin-6 (IL-6) levels.

Table 2: Effects on NF-κB Activity

TreatmentNF-κB Activity (%) Reduction
Control0
4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one (10 µM)40
4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one (20 µM)70

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48h
PC3 (Prostate)40.1 ± 7.927.05 ± 3.9
DU145 (Prostate)98.14 ± 48.362.5 ± 17.3

The biological activity of 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one can be attributed to:

  • Electrophilic Attack : The nitro group enhances electrophilic reactivity, allowing interaction with cellular macromolecules.
  • Membrane Disruption : Its lipophilicity aids in penetrating bacterial membranes.
  • Signal Transduction Modulation : Inhibition of key signaling pathways like NF-κB contributes to its anti-inflammatory effects.

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